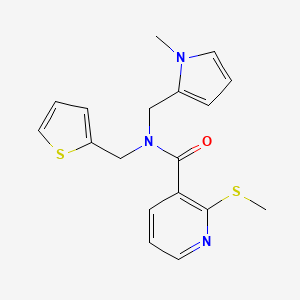
N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide is a useful research compound. Its molecular formula is C18H19N3OS2 and its molecular weight is 357.49. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide belongs to a class of nicotinamide derivatives that have been explored for their corrosion inhibition effects on mild steel in acidic solutions. Research has demonstrated that these compounds can significantly inhibit corrosion, acting through adsorption that obeys the Langmuir isotherm model. These inhibitors have been shown to affect both the anodic and cathodic processes, classifying them as mixed-type corrosion inhibitors. Their effectiveness varies with concentration, time, and temperature, showcasing their potential in industrial applications requiring metal protection in corrosive environments (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Pathway Studies
Nicotinamide derivatives, including N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide, have been studied in the context of their role in metabolic pathways. These compounds are related to nicotinamide, a form of vitamin B3, and have been involved in studies exploring their metabolism and excretion in humans. Such research provides insights into the metabolism of vitamin B3 derivatives, their metabolic products, and the correlation with dietary intake. Understanding the metabolic pathways and the fate of these compounds can have implications for nutritional science and the development of therapeutic agents (Shibata & Matsuo, 1989).
Biochemical Characterization
The study of nicotinamide derivatives extends into detailed biochemical characterization, including enzyme kinetics and inhibitor studies. Research on enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide and related compounds, reveals the importance of these derivatives in influencing enzyme activity and metabolic processes. Inhibitors of NNMT, for example, have been investigated for their therapeutic potential in diseases where aberrant NNMT activity is implicated. Such studies contribute to our understanding of the molecular basis of enzyme function and the development of new therapeutic strategies (Babault et al., 2018).
Potential Therapeutic Applications
The exploration of nicotinamide derivatives, including N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide, extends to their potential therapeutic applications. The modulation of NNMT activity through inhibitors can impact various diseases, including metabolic disorders, cancers, and neurodegenerative conditions. By influencing NNMT activity, these compounds can affect the cellular methylation potential and nicotinamide metabolism, offering a novel approach to therapy. Research in this area aims to develop targeted treatments that leverage the biochemical properties of nicotinamide derivatives for disease intervention (Ulanovskaya, Zuhl, & Cravatt, 2013).
Propriétés
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-20-10-4-6-14(20)12-21(13-15-7-5-11-24-15)18(22)16-8-3-9-19-17(16)23-2/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQFKEMGTNFHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2763006.png)
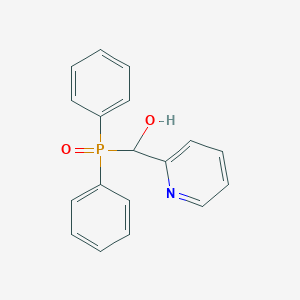
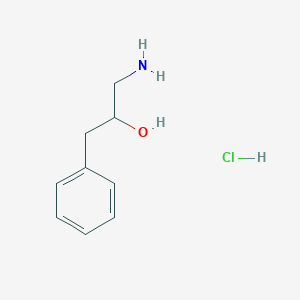
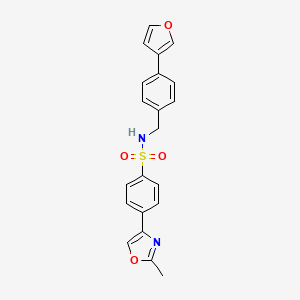
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)
![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)
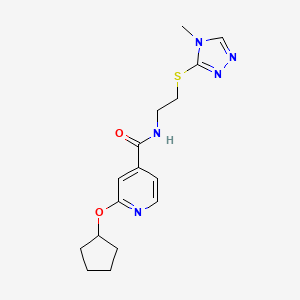
![[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2763018.png)
![5-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B2763022.png)
![4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile](/img/structure/B2763023.png)
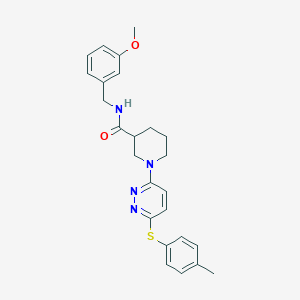
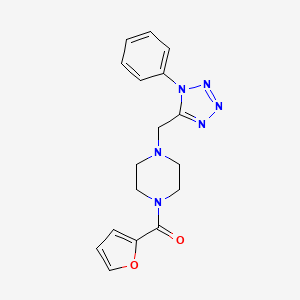
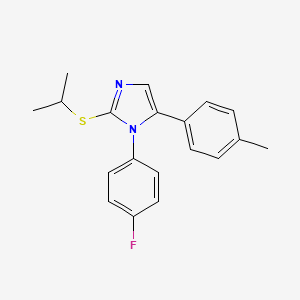
![1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2763029.png)